Mivotilate
Overview
Description
Mivotilate, known by its trade name Movilox, represents a significant advancement in the field of chronic pain management and anti-inflammatory therapeutics. Developed by a consortium of leading pharmaceutical research institutions, this compound targets inflammatory pathways with a specificity and efficacy that older medications have struggled to achieve. This drug is currently categorized as a non-steroidal anti-inflammatory drug, but its unique mode of action distinguishes it from other drugs within this class. The primary indications for this compound include the management of chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Preparation Methods
Mivotilate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and specific catalysts.
Functional group modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s therapeutic properties.
Purification and crystallization: The final product is purified through recrystallization and other purification techniques to ensure high purity and efficacy
Industrial production of this compound involves scaling up these synthetic routes under controlled conditions to ensure consistency and quality. The process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Mivotilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms of this compound.
Scientific Research Applications
Mivotilate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure and reactivity make it an ideal candidate for such studies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. Studies have shown that it can modulate the activity of specific enzymes and transcription factors involved in inflammation and pain.
Medicine: this compound is primarily used in medical research to develop new treatments for chronic inflammatory conditions. Its efficacy and safety profile make it a promising candidate for further drug development.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various formulations for pain management and anti-inflammatory therapies
Mechanism of Action
Mivotilate’s mechanism of action is distinct and sophisticated, focusing primarily on the inhibition of specific enzymes involved in the inflammatory process. Unlike traditional non-steroidal anti-inflammatory drugs, which generally inhibit the cyclooxygenase enzymes COX-1 and COX-2, this compound selectively targets COX-2 without affecting COX-1. This selective inhibition is crucial because COX-2 is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. In contrast, COX-1 is involved in maintaining the protective lining of the gastrointestinal tract and regulating platelet function. By sparing COX-1, this compound reduces the risk of gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs. Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B, a transcription factor that plays a critical role in inflammatory responses .
Comparison with Similar Compounds
Mivotilate is unique in its selective inhibition of COX-2 and modulation of nuclear factor kappa B activity. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor, but with a different chemical structure and mechanism of action.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective COX-2 inhibitor with a different safety and efficacy profile compared to this compound.
This compound’s unique combination of selective COX-2 inhibition and nuclear factor kappa B modulation sets it apart from these similar compounds, offering a safer and more effective option for managing chronic inflammatory conditions.
Properties
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-42-4, 126164-80-5 | |
Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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